(4-Bromo-6-chloro-1H-indazol-3-yl)methanamine is a chemical compound with the molecular formula and a molecular weight of 260.52 g/mol. It is identified by the CAS number 1936212-22-4 and is classified as an indazole derivative, which is a bicyclic structure containing two fused rings, one of which is a five-membered ring with two nitrogen atoms. Indazoles are of significant interest in medicinal chemistry due to their diverse biological activities.
The synthesis of (4-Bromo-6-chloro-1H-indazol-3-yl)methanamine typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the literature, compounds with similar structures are often synthesized using methodologies such as:
Technical details regarding reaction conditions, catalysts, and yields would require specific experimental data that may not be publicly available.
The molecular structure of (4-Bromo-6-chloro-1H-indazol-3-yl)methanamine features:
Property | Value |
---|---|
Molecular Formula | C₈H₇BrClN₃ |
Molecular Weight | 260.52 g/mol |
CAS Number | 1936212-22-4 |
The chemical reactivity of (4-Bromo-6-chloro-1H-indazol-3-yl)methanamine can be characterized by its ability to participate in various reactions:
Technical details on specific reaction conditions or yields would depend on experimental setups that are not broadly covered in available literature.
Data regarding specific interactions with biological targets would require further empirical studies.
While specific physical properties such as density and boiling point are not readily available for (4-Bromo-6-chloro-1H-indazol-3-yl)methanamine, general observations about indazoles include:
Property | Value |
---|---|
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
(4-Bromo-6-chloro-1H-indazol-3-yl)methanamine has potential applications in various scientific fields:
The synthesis of (4-bromo-6-chloro-1H-indazol-3-yl)methanamine relies on advanced strategies for constructing and modifying the indazole core. A prominent approach involves Suzuki-Miyaura cross-coupling, where 4-bromo-6-chloro-1H-indazole-3-carbonitrile (CAS: N/A, MW: 256.49 g/mol) serves as a pivotal intermediate [2] [5]. This boronic ester precursor enables the introduction of diverse aryl/heteroaryl groups at position 4 prior to methanamine functionalization, enhancing molecular diversity for structure-activity studies. Alternatively, direct cyclization of 4-bromo-2,6-dichlorobenzonitrile with hydrazine achieves regioselective indazole formation in 38–45% yield without chromatography, as demonstrated in hundred-gram-scale syntheses for HIV therapeutics [1]. Recent innovations include tandem cyclization-halogenation sequences starting from ortho-substituted benzoic acids, where acid chlorides are condensed with 2-aminophenols followed by intramolecular ring closure under basic conditions [3]. This method streamlines access to the 4,6-dihalogenated indazole scaffold essential for subsequent modifications.
Table 1: Key Intermediates for Indazole Core Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
4-Bromo-6-chloro-1H-indazole | 885519-03-9 | C₇H₄BrClN₂ | Direct precursor for C3 functionalization |
4-Bromo-6-chloro-1H-indazole-3-carbonitrile | N/A | C₈H₃BrClN₃ | Enables Suzuki coupling or nitrile reduction |
2,6-Dichlorobenzonitrile | N/A | C₇H₃Cl₂N | Economical starting material for ring formation |
Achieving precise halogen placement in polyhalogenated indazoles demands careful control of electronic and steric factors. Electrophilic bromination of 6-chloro-1H-indazole derivatives favors position 4 due to the electron-directing influence of the indazole nitrogen and the ortho-chloro substituent [4] [7]. This regioselectivity is exploited in the synthesis of 4-bromo-6-chloro-1H-indazole (CAS: 885519-03-9, MW: 231.48 g/mol), where N-bromosuccinimide (NBS) in acetonitrile at 0–5°C affords >90% regiopurity [9]. Conversely, chlorination via Sandmeyer reactions on 4-bromo-6-amino-1H-indazole intermediates allows position-specific chlorine installation without disturbing existing bromo groups [6]. Metal-halogen exchange protocols further enable sequential functionalization; for example, lithiation at C7 of 4,6-dichloroindazole followed by bromination yields 4-bromo-6,7-dichloro isomers critical for drug discovery [5].
Table 2: Halogenation Methods for 4,6-Disubstituted Indazoles
Method | Conditions | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
NBS Bromination | 0–5°C, CH₃CN, 2h | C4 > C5/C7 | 85–92 | Compatibility with free NH-indazole |
Sandmeyer Chlorination | CuCl, HCl, NaNO₂, 0°C→RT | Directed by NH₂ group | 75–80 | High C6 specificity |
Directed Ortho-Metalation | n-BuLi, −78°C, then Br₂ | C7 functionalization | 60–70 | Enables sequential halogenation |
The introduction of the methanamine group at C3 is accomplished through two principal routes: reductive amination of aldehyde intermediates or nucleophilic substitution of activated halides. Aldehyde precursors like 4-bromo-6-chloro-1H-indazole-3-carbaldehyde undergo reductive amination with ammonium acetate and sodium cyanoborohydride, yielding the target methanamine in 65–78% efficiency [10]. This method benefits from mild conditions preserving halide integrity. Alternatively, nucleophilic displacement of 3-bromomethyl intermediates with potassium phthalimide, followed by hydrazine deprotection, provides a chromatography-free path to the primary amine [7] [10]. Recent optimizations focus on suppressing dimerization during bromomethyl intermediate formation by using radical inhibitors and low-temperature bromination (e.g., NBS/AIBN at 80°C) [5]. The hydrochloride salt form (e.g., (5-chloro-1H-indazol-3-yl)methanamine hydrochloride analogs) is preferred for crystallinity and stability, facilitating isolation via anti-solvent crystallization [10].
Scaling the synthesis of (4-bromo-6-chloro-1H-indazol-3-yl)methanamine presents challenges in purification and process safety. Key issues include:
Table 3: Scalability Solutions for Critical Steps
Challenge | Industrial Solution | Scale Demonstrated | Purity Outcome |
---|---|---|---|
Pd removal post-coupling | Charcoal filtration + EDTA wash | 100 kg | Pd < 10 ppm |
Salt formation for crystallization | HCl gas in IPA/EtOAC | 50 kg | 99.5% (HPLC) |
Dimerization in bromomethylation | NBS/AIBN at 80°C, radical inhibition | 20 kg | 95% monomer yield |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: